molecular formula C20H22ClNO3 B401885 propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

Cat. No.: B401885
M. Wt: 359.8g/mol
InChI Key: GGWCMBDACIBDRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is a complex organic compound with a quinoline core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the quinoline core. This is followed by esterification with propanol under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and yield. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate undergoes various chemical reactions including:

    Oxidation: Can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction can yield dihydroquinoline derivatives.

    Substitution: Halogenation, nitration, and sulfonation reactions can introduce different functional groups onto the quinoline ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Halogenating agents like chlorine or bromine, nitrating agents like nitric acid, and sulfonating agents like sulfuric acid.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate is unique due to its quinoline core structure, which imparts specific chemical and biological properties

Properties

Molecular Formula

C20H22ClNO3

Molecular Weight

359.8g/mol

IUPAC Name

propyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate

InChI

InChI=1S/C20H22ClNO3/c1-3-10-25-20(24)17-12(2)22-15-8-5-9-16(23)19(15)18(17)13-6-4-7-14(21)11-13/h4,6-7,11,18,22H,3,5,8-10H2,1-2H3

InChI Key

GGWCMBDACIBDRN-UHFFFAOYSA-N

SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)CCC2)C

Canonical SMILES

CCCOC(=O)C1=C(NC2=C(C1C3=CC(=CC=C3)Cl)C(=O)CCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.